

An In-depth Technical Guide to 2-Cyanomethylthioadenosine

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Compound of Interest

Compound Name: 2-Cyanomethylthioadenosine

Cat. No.: B15291871

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This technical guide provides a detailed overview of **2-Cyanomethylthioadenosine**, focusing on its chemical identifiers. Due to the limited availability of specific experimental data for this compound, this guide also presents established protocols and signaling pathways relevant to adenosine analogs, offering a foundational framework for researchers and scientists in drug development.

Core Identifiers and Chemical Properties

2-Cyanomethylthioadenosine is a modified adenosine analog. While comprehensive experimental data is not widely available, its fundamental chemical identifiers and predicted properties have been cataloged.

Identifier	Value	Source
CAS Number	2095417-67-5	ChemicalBook[1]
Molecular Formula	C ₁₂ H ₁₄ N ₆ O ₄ S	ChemicalBook[1]
Molecular Weight	338.34 g/mol	ChemicalBook[1]
Predicted Boiling Point	804.7 ± 75.0 °C	ChemicalBook[1]
Predicted Density	1.97 ± 0.1 g/cm ³	ChemicalBook[1]
Predicted pKa	13.07 ± 0.70	ChemicalBook[1]

Note: IUPAC Name, SMILES, InChI, and InChIKey for **2-Cyanomethylthioadenosine** are not readily available in public chemical databases.

Experimental Protocols for Adenosine Analogs

The following protocols are standard methodologies used for the characterization of adenosine analogs and are applicable for investigating the biological activity of **2-Cyanomethylthioadenosine**.

1. Radioligand Binding Assay

This assay is fundamental for determining the affinity of a ligand for a specific receptor.

- Objective: To determine the inhibition constant (K_i) of a test compound for a specific adenosine receptor subtype.
- Materials and Reagents:
 - Cell membranes expressing the human adenosine receptor of interest (e.g., from HEK-293 or CHO cells).
 - A subtype-selective radioligand (e.g., [^3H]CCPA for A_1 , [^3H]CGS 21680 for A_2A).
 - Test compound (**2-Cyanomethylthioadenosine**) dissolved in an appropriate solvent.
 - Assay buffer.
 - Wash buffer.
 - Glass fiber filter plates.
 - Scintillation cocktail.
- Procedure:
 - Reagent Preparation: Thaw and dilute cell membranes in assay buffer. Prepare serial dilutions of the test compound. Prepare the radioligand solution at a concentration close to its K_d value.

- Assay Setup: In a 96-well plate, set up wells for total binding (assay buffer, radioligand, cell membranes), non-specific binding (high concentration of a non-labeled ligand, radioligand, cell membranes), and test compound (serial dilutions of the test compound, radioligand, cell membranes).
- Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium (typically 60-120 minutes).
- Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filter plate to separate bound from unbound radioligand.
- Washing: Wash the filters with ice-cold wash buffer.
- Detection: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC_{50} value by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve. The K_i value can then be calculated using the Cheng-Prusoff equation.



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Workflow of a Radioligand Binding Assay.

2. Cell Death (Apoptosis) Assay

Adenosine analogs can induce apoptosis in various cell types. This protocol outlines a method to assess this activity.

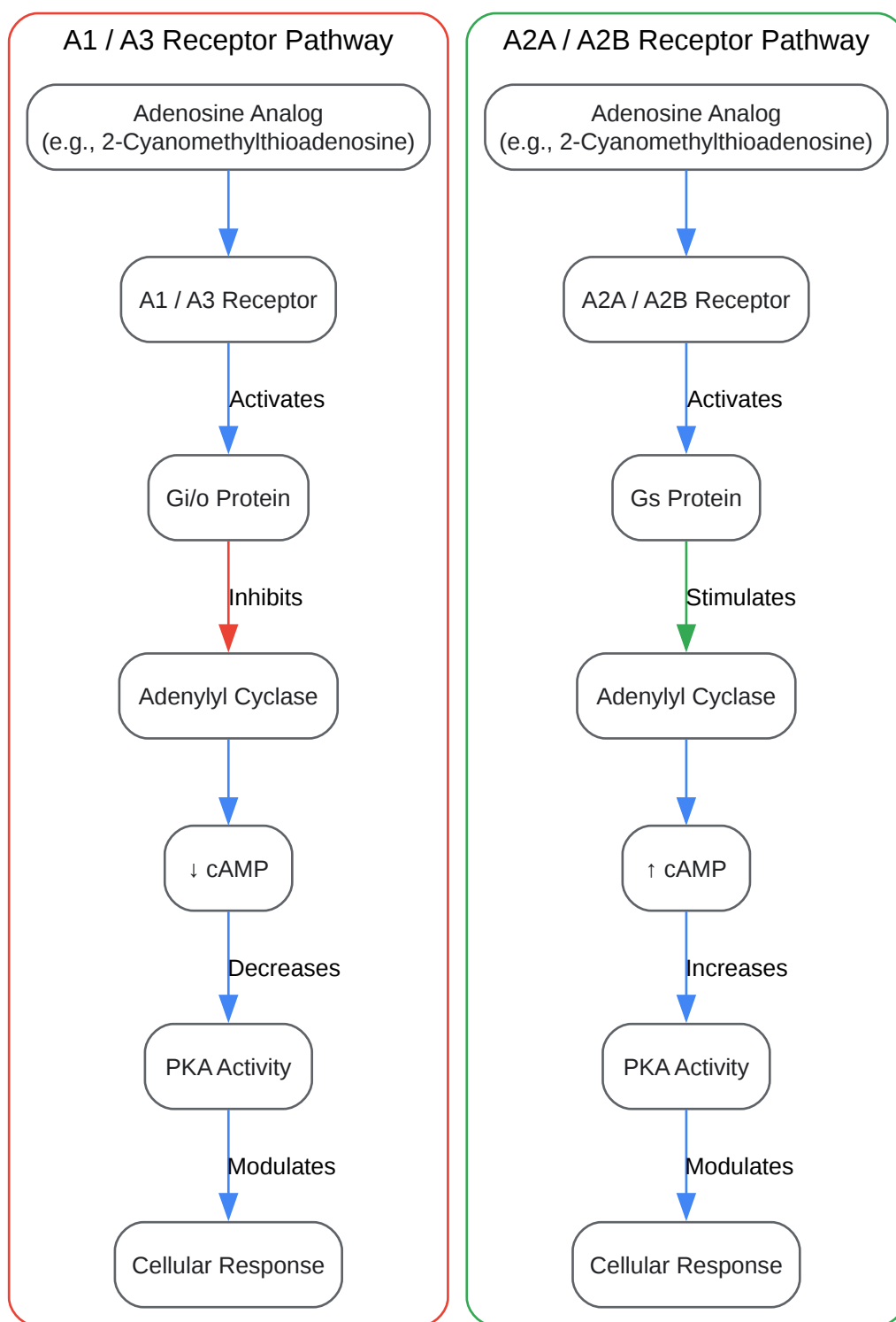
- Objective: To determine if **2-Cyanomethylthioadenosine** induces apoptosis in a cell line of interest (e.g., human thymocytes).
- Materials and Reagents:
 - Human thymocytes or other suitable cell line.
 - **2-Cyanomethylthioadenosine**.
 - Cell culture medium.
 - Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide).
 - Flow cytometer.
- Procedure:
 - Cell Culture: Culture the cells in appropriate medium.
 - Treatment: Treat the cells with varying concentrations of **2-Cyanomethylthioadenosine** for a specified time period. Include a vehicle control.
 - Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
 - Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
 - Data Analysis: Compare the percentage of apoptotic cells in the treated groups to the control group.

Signaling Pathways of Adenosine Analogs

Adenosine analogs primarily exert their effects by interacting with four subtypes of adenosine receptors (A₁, A_{2A}, A_{2B}, and A₃), which are G protein-coupled receptors (GPCRs). The activation of these receptors modulates intracellular signaling cascades, most notably the adenylyl cyclase pathway.

- **A₁ and A₃ Receptor Signaling:** Activation of A₁ and A₃ receptors typically leads to the coupling of G_{i/o} proteins. This inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
- **A_{2A} and A_{2B} Receptor Signaling:** Conversely, activation of A_{2A} and A_{2B} receptors stimulates adenylyl cyclase through G_s proteins, leading to an increase in intracellular cAMP levels.

Changes in cAMP levels subsequently influence the activity of protein kinase A (PKA) and other downstream effectors, leading to a variety of cellular responses.



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Canonical Adenosine Receptor Signaling Pathways.

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References

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